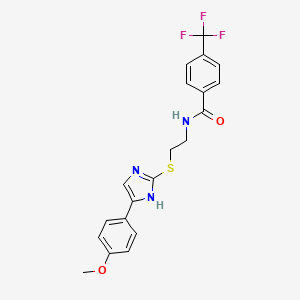
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Imidazole Ring : Known for its role in various biological systems and pharmacological agents.
- Thioether Linkage : Enhances stability and reactivity.
- Trifluoromethyl Group : Imparts lipophilicity, potentially affecting bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Synthesized from glyoxal and ammonia.
- Substitution with 4-Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Thioether Formation : Reaction with a thiol compound to establish the thioether linkage.
- Acetamide Formation : Final reaction with an acylating agent results in the acetamide moiety.
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Inhibition : The imidazole ring may coordinate with metal ions in enzyme active sites, inhibiting their activity.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation in various cancer cell lines, potentially via apoptosis induction. |
| Antimicrobial Effects | Exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell walls. |
| Enzyme Modulation | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |
Case Studies
- Antitumor Studies : In vitro studies demonstrated that the compound significantly inhibited the growth of human glioblastoma cells (U251), with an IC50 value indicating potent cytotoxicity. The mechanism was linked to apoptosis through caspase activation pathways.
- Antimicrobial Research : A separate investigation revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition Assays : The compound was tested against various kinases, showing promising results as a selective inhibitor for RET kinase, which is implicated in certain cancers.
Propiedades
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-16-8-4-13(5-9-16)17-12-25-19(26-17)29-11-10-24-18(27)14-2-6-15(7-3-14)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIDNEYAUNBPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













